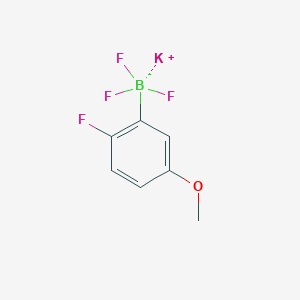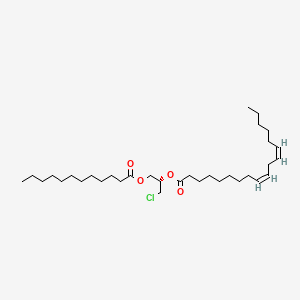
(Z)-N'-hydroxy-2-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)acetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tetrahydrothiophenyl group and an acetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of tetrahydrothiophene with piperazine under controlled conditions to form the intermediate 4-(tetrahydrothiophen-3-yl)piperazine.
Introduction of the Acetimidamide Group: The intermediate is then reacted with an appropriate acetimidamide precursor, such as N-hydroxyacetimidamide, under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the acetimidamide group.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
(Z)-N’-hydroxy-2-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one
- 3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one
- 3-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-amine
Uniqueness
(Z)-N’-hydroxy-2-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C10H20N4OS |
|---|---|
Poids moléculaire |
244.36 g/mol |
Nom IUPAC |
N'-hydroxy-2-[4-(thiolan-3-yl)piperazin-1-yl]ethanimidamide |
InChI |
InChI=1S/C10H20N4OS/c11-10(12-15)7-13-2-4-14(5-3-13)9-1-6-16-8-9/h9,15H,1-8H2,(H2,11,12) |
Clé InChI |
VEBZRFUEOCMWLS-UHFFFAOYSA-N |
SMILES isomérique |
C1CSCC1N2CCN(CC2)C/C(=N/O)/N |
SMILES canonique |
C1CSCC1N2CCN(CC2)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)


![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)

![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)





